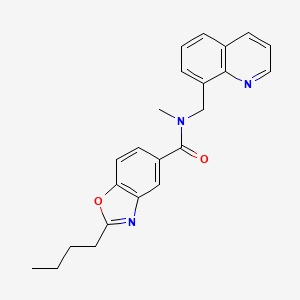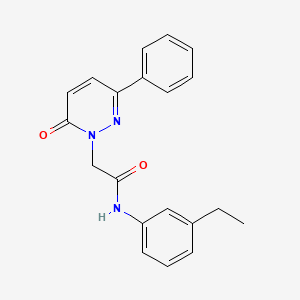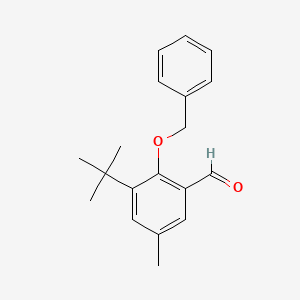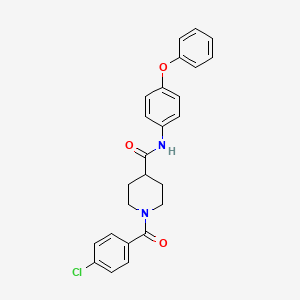![molecular formula C33H42Cl4N2O4 B4936393 4-(2,4-DICHLOROPHENOXY)-N-[4-({4-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]CYCLOHEXYL}METHYL)CYCLOHEXYL]BUTANAMIDE](/img/structure/B4936393.png)
4-(2,4-DICHLOROPHENOXY)-N-[4-({4-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]CYCLOHEXYL}METHYL)CYCLOHEXYL]BUTANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-DICHLOROPHENOXY)-N-[4-({4-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]CYCLOHEXYL}METHYL)CYCLOHEXYL]BUTANAMIDE is a synthetic organic compound It is characterized by the presence of two 2,4-dichlorophenoxy groups attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N-[4-({4-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]CYCLOHEXYL}METHYL)CYCLOHEXYL]BUTANAMIDE typically involves the following steps:
Formation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.
Amidation: The 2,4-dichlorophenoxybutanoic acid is then reacted with a suitable amine to form the corresponding amide.
Cyclohexylation: The amide is further reacted with cyclohexylmethylamine to introduce the cyclohexyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups.
Reduction: Reduction reactions can occur at the amide groups, potentially converting them to amines.
Substitution: The chlorines on the phenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used but may include substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be used to study the effects of chlorinated phenoxy groups on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicine, the compound’s potential as a therapeutic agent can be explored. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4-(2,4-DICHLOROPHENOXY)-N-[4-({4-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]CYCLOHEXYL}METHYL)CYCLOHEXYL]BUTANAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The phenoxy groups may interact with proteins or enzymes, altering their activity. The amide and cyclohexyl groups may also play a role in modulating the compound’s interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar phenoxy groups.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine substitution.
Mecoprop (MCPP): A related compound with a similar phenoxy structure.
Uniqueness
What sets 4-(2,4-DICHLOROPHENOXY)-N-[4-({4-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]CYCLOHEXYL}METHYL)CYCLOHEXYL]BUTANAMIDE apart is its complex structure, which includes multiple phenoxy groups and cyclohexyl rings. This complexity may confer unique properties, such as enhanced stability or specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[[4-[4-(2,4-dichlorophenoxy)butanoylamino]cyclohexyl]methyl]cyclohexyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42Cl4N2O4/c34-24-9-15-30(28(36)20-24)42-17-1-3-32(40)38-26-11-5-22(6-12-26)19-23-7-13-27(14-8-23)39-33(41)4-2-18-43-31-16-10-25(35)21-29(31)37/h9-10,15-16,20-23,26-27H,1-8,11-14,17-19H2,(H,38,40)(H,39,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZRMKSJNVYTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-chlorophenyl)-N-[(4-ethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B4936316.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4936327.png)
![(3S,4S)-1-(benzenesulfonyl)-4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl-methylamino]pyrrolidin-3-ol](/img/structure/B4936346.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)amino]butanamide](/img/structure/B4936354.png)
![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4936362.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)

![15,18-Dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B4936385.png)


![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)

